Oral Bioavailability Enhancement: Adefovir Dipivoxil vs. Parent Adefovir
Adefovir dipivoxil (CAS 116384-53-3) demonstrates a significant improvement in oral bioavailability compared to the unmodified parent compound adefovir (PMEA). The dipivoxil prodrug achieves a bioavailability of 53–59% in humans, representing a >4.4-fold increase over the parent drug's <12% bioavailability [1][2].
| Evidence Dimension | Oral bioavailability in humans |
|---|---|
| Target Compound Data | 53–59% |
| Comparator Or Baseline | Adefovir (PMEA): <12% |
| Quantified Difference | ≥4.4-fold increase |
| Conditions | Single oral dose (10 mg adefovir dipivoxil) in human subjects |
Why This Matters
This bioavailability enhancement is the essential prerequisite for oral dosing and the primary reason for selecting the dipivoxil prodrug over the parent adefovir for clinical use.
- [1] Adefovir. (n.d.). In ScienceDirect Topics. Retrieved April 16, 2026. View Source
- [2] Adefovir dipivoxil. (2004). Australian Prescriber, 27(6). View Source
